molecular formula C7H5N3O2 B1459332 [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid CAS No. 1234615-95-2

[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid

Cat. No. B1459332
CAS RN: 1234615-95-2
M. Wt: 163.13 g/mol
InChI Key: OEIZLOMSYUPULT-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid” is a synthetic compound that has been studied for its potential biological activities . It is a part of the [1,2,4]triazolo[4,3-a]pyrazine derivatives, which have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid involves several steps. The process typically starts with aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is characterized by the presence of a triazolo[4,3-a]pyridine core. The empirical formula is C7H5N3O2 and the molecular weight is 163.13 .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid are complex and can involve several steps. For example, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .

Safety and Hazards

The safety and hazards associated with [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid are not fully documented. It is classified as a combustible solid .

Future Directions

The future directions for research on [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid could involve further exploration of its potential biological activities, including its inhibitory activities toward c-Met/VEGFR-2 kinases . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential applications in medicine and other fields.

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIZLOMSYUPULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243455
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid

CAS RN

1234615-95-2
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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